Dl-cyclopropylalanine
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Description
Dl-cyclopropylalanine is a natural product found in Amanita with data available.
Scientific Research Applications
Antifungal and Antibiotic Properties
Dl-cyclopropylalanine has been identified as a notable antifungal amino acid. It was isolated from the mushroom Amanita virgineoides and shown to possess antifungal properties, potentially due to its unique structure (Ohta, Nakajima, Sato, Aoki, Hatanaka, & Nozoe, 1986). Additionally, l-cyclopropylalanine has been found to exhibit broad-spectrum inhibition against both fungi and bacteria. Its antifungal activity is thought to be related to its ability to block the biosynthesis of the essential amino acid l-leucine in these organisms, which could represent a novel antibiotic mechanism to combat drug resistance (Ma, Shen, Yindeeyoungyeon, & Ruan, 2017).
Stereospecificity in Molecular Evolution
In studies focusing on molecular evolution, the stereospecificity of dipeptide syntheses has been explored using DL-amino acids, including this compound. These studies have helped elucidate the stereochemical course of dipeptide formations, which is crucial for understanding protein structures and functions (Kricheldorf, Au, & Mang, 2009).
Enantioselective Separation and Biosynthesis
The enantioselective separation of chiral aromatic amino acids, including this compound, has been achieved using surface-functionalized magnetic nanoparticles. This process is significant for pharmaceutical and biotechnological applications where the resolution of enantiomers from racemic mixtures is essential (Ghosh, Fang, Uddin, & Hidajat, 2013). Furthermore, engineered biosynthesis pathways have been developed to create novel compounds using nonproteinogenic amino acids like this compound, significantly impacting the development of new pharmaceuticals (McGlinchey, Nett, Eustáquio, Asolkar, Fenical, & Moore, 2008).
Bioavailability and Metabolism Studies
Studies on the metabolism of amino acids have included this compound to understand its bioavailability and metabolic pathways in different organisms. This research provides insights into the nutritional and physiological roles of such amino acids (Lewis & Baker, 1995).
Properties
Molecular Weight |
129.16 |
---|---|
IUPAC Name |
(2S)-2-(cyclopropylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
SMILES |
CC(C(=O)O)NC1CC1 |
Origin of Product |
United States |
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